(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
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Overview
Description
(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is a chemical compound that features a fluorine atom, a pyrazole ring, and a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylmethanamine Group: The phenylmethanamine group can be attached through a nucleophilic substitution reaction, where an amine group displaces a leaving group on a benzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclocondensation step and employing scalable fluorination techniques.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
- (2-bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
- (2-iodo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
Uniqueness
(2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12FN3/c1-15-7-10(6-14-15)8-2-3-11(12)9(4-8)5-13/h2-4,6-7H,5,13H2,1H3 |
InChI Key |
WMPQJYOMCBHZRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)F)CN |
Origin of Product |
United States |
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